molecular formula C22H26N2O6S B2386157 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922048-84-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2386157
CAS No.: 922048-84-8
M. Wt: 446.52
InChI Key: IFNKYKISIBAKLT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-19(17)30-14-22(2,3)21(24)25)23-31(26,27)16-8-10-18(28-4)20(13-16)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKYKISIBAKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O5S
  • Molecular Weight : 420.50 g/mol
  • Structure : It features a sulfonamide group attached to a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core.

Biological Activity

Anticonvulsant Activity
Research indicates that compounds related to the oxazepine structure exhibit anticonvulsant properties. The mechanism may involve modulation of GABA receptors and sodium channel blockade. For example, compounds with similar structures have shown effective results in various seizure models (e.g., MES and PTZ tests) with median effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in animal studies .

Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarity to known sulfonamides suggests potential activity against various bacterial strains.

  • GABA Receptor Modulation
    Similar compounds have been shown to enhance GABAergic transmission by binding to GABA receptors, which is crucial for their anticonvulsant effects. This interaction may reduce neuronal excitability and prevent seizure activity .
  • Sodium Channel Blockade
    The ability to block voltage-gated sodium channels (VGSCs) has been documented in related compounds. This action stabilizes neuronal membranes and reduces the likelihood of action potentials that lead to seizures .

Case Studies

  • Anticonvulsant Testing
    A study conducted on structurally similar compounds demonstrated significant anticonvulsant activity in rodent models. Compound derivatives showed ED50 values ranging from 11.4 mg/kg to 54.8 mg/kg across various tests . The protective index (PI) was also favorable, indicating a good therapeutic window.
  • Antimicrobial Efficacy
    While specific studies on this compound are scarce, related sulfonamides have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeModel/TestED50 (mg/kg)Protective Index
AnticonvulsantMES15.2 - 39.4>13
AnticonvulsantPTZ11.4 - 54.8>24
AntimicrobialS. aureusTBDTBD
AntimicrobialE. coliTBDTBD

Preparation Methods

Cyclization via Acid-Catalyzed Condensation

In a representative procedure, 2-amino-4-chlorophenol reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C) to yield the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine intermediate. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the phenolic oxygen, achieving cyclization in 68–72% yield.

Alternative Ring-Closing Strategies

Microwave-assisted synthesis has been reported to accelerate cyclization. Using p-toluenesulfonic acid (PTSA) as a catalyst under microwave irradiation (150 W, 120°C), reaction time reduces from 12 hours to 45 minutes, with comparable yields (70–75%).

Introduction of the Allyl and Dimethyl Groups

Functionalization at the N5 position with an allyl group and maintenance of the 3,3-dimethyl substitution are critical for structural integrity.

Mitsunobu Allylation

The Mitsunobu reaction enables regioselective allylation of the oxazepine nitrogen. A mixture of the oxazepine intermediate, allyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C affords the N5-allylated product in 82–85% yield. The reaction mechanism involves in situ generation of a phosphonium intermediate, facilitating nucleophilic substitution.

Dimethylation via Alkylation

The 3,3-dimethyl substituents originate from the initial cyclization step, where ethyl acetoacetate serves as both a carbonyl source and methyl donor. Post-cyclization methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C further ensures complete dimethylation, as confirmed by ¹H NMR.

Sulfonamide Formation with 3,4-Dimethoxybenzenesulfonyl Chloride

Coupling the oxazepine intermediate with 3,4-dimethoxybenzenesulfonyl chloride introduces the sulfonamide moiety.

Sulfonylation Reaction Conditions

In anhydrous dichloromethane (DCM), the oxazepine derivative reacts with 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0°C. The reaction progresses to completion within 2 hours, yielding the sulfonamide product after aqueous workup (0.1 M HCl, brine) and column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Coupling Efficiency

Excess sulfonyl chloride (1.5 equiv) and prolonged stirring (4 hours) at room temperature increase yields to 88–90%. Monitoring by thin-layer chromatography (TLC) confirms consumption of the starting material.

Purification and Characterization

Final purification and analytical validation ensure compound integrity.

Chromatographic Purification

Flash chromatography using a gradient of ethyl acetate in hexane (10% → 40%) removes unreacted sulfonyl chloride and byproducts. The target compound elutes at 25–30% ethyl acetate, yielding a white crystalline solid.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.20 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.12 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.05 (s, 2H, NCH₂), 3.94 (s, 6H, OCH₃), 3.32 (s, 2H, COCH₂), 1.52 (s, 6H, C(CH₃)₂).
  • HRMS : m/z calculated for C₂₄H₂₇N₂O₆S [M+H]⁺: 495.1534; found: 495.1538.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization H₂SO₄, 80°C, 12 h 68–72 95
Mitsunobu Allylation Allyl alcohol, PPh₃, DEAD, THF, 0–5°C 82–85 97
Sulfonylation 3,4-Dimethoxybenzenesulfonyl chloride, TEA 88–90 98

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of precursors under reflux conditions with aprotic solvents (e.g., DMF or THF) .
  • Sulfonamide coupling : Reaction of the core with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, allyl group integration, and aromatic proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 457.15) .
  • HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm; retention time compared to standards .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

  • LogP : Calculated ~3.2 (moderate lipophilicity), suggesting preferential solubility in DMSO or acetonitrile over aqueous buffers .
  • Stability : Degrades under prolonged light exposure; store at -20°C in amber vials. Hydrolytically stable at pH 4–8 but degrades in strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .
  • Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may confound results; validate purity via LC-MS .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies are recommended for identifying the compound’s molecular targets and mechanisms of action?

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE and mass spectrometry .
  • Kinetic studies : Use enzyme inhibition assays (e.g., carbonic anhydrase II) with varying substrate concentrations to determine inhibition mode (competitive/uncompetitive) .
  • Molecular docking : Perform in silico screening against structural databases (e.g., PDB) using software like AutoDock Vina; validate hits with site-directed mutagenesis .

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as a hydrogen bond acceptor) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like polar surface area and molar refractivity .
  • MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., with kinase ATP-binding pockets) .

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